![molecular formula C17H22N2O5 B4075361 ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4075361.png)
ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate
Overview
Description
Ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate, also known as ETH-LAD, is a synthetic compound that belongs to the lysergamide family. It is a derivative of LSD and has been found to have psychedelic effects. ETH-LAD has gained attention in the scientific community due to its potential use in research as a tool to study the brain and its functions.
Mechanism of Action
Ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate binds to the serotonin receptors in the brain, specifically the 5-HT2A receptor. This leads to an increase in serotonin signaling, which is responsible for the psychedelic effects of the compound. The exact mechanism of action is not fully understood and requires further research.
Biochemical and Physiological Effects:
ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate has been found to produce psychedelic effects similar to LSD. These effects include altered perception, mood, and thought processes. It has also been found to produce visual hallucinations, synesthesia, and ego dissolution. ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate has been found to have a longer duration of action than LSD, with effects lasting up to 12 hours.
Advantages and Limitations for Lab Experiments
Ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate has several advantages as a tool for research. It has a high affinity for serotonin receptors, which makes it a potential tool for studying the serotonin system. It has also been found to have a longer duration of action than LSD, which allows for longer experiments. However, ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate is a Schedule I controlled substance in the United States, which makes it difficult to obtain and limits its use in research.
Future Directions
There are several future directions for research on ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate. One area of research is the study of the serotonin system and its role in mood, behavior, and cognition. ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate can be used to study the effects of serotonin on these processes. Another area of research is the development of new compounds based on ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate. These compounds could have improved pharmacological properties and could be used as tools for research. Finally, more research is needed to understand the mechanism of action of ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate and its effects on the brain and behavior.
Conclusion:
ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate is a synthetic compound that has gained attention in the scientific community due to its potential use in research. It has been found to have a high affinity for serotonin receptors and produces psychedelic effects similar to LSD. ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate has several advantages as a tool for research, but its status as a controlled substance limits its use. Further research is needed to understand the mechanism of action of ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate and its potential uses in research.
Scientific Research Applications
Ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate has been found to have a high affinity for serotonin receptors in the brain. This makes it a potential tool for studying the serotonin system and its functions. Researchers have used ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate to study the effects of serotonin on mood, behavior, and cognition. It has also been used to study the effects of other drugs on the serotonin system.
properties
IUPAC Name |
ethyl 1-[2-(4-nitrophenyl)propanoyl]piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-3-24-17(21)14-8-10-18(11-9-14)16(20)12(2)13-4-6-15(7-5-13)19(22)23/h4-7,12,14H,3,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXKAXSFKIRYJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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